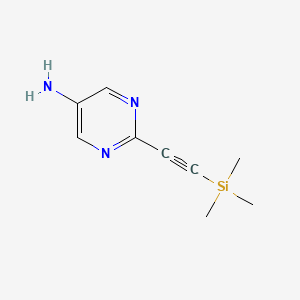

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More recent developments include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a trimethylsilylethynyl group attached at the 2-position and an amine group at the 5-position.Scientific Research Applications

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research by Hurst et al. (1988) in the Australian Journal of Chemistry focused on the synthesis of disubstituted ureas or thioureas using pyrimidin-amines. They found that 2-aminopyrimidines, similar in structure to 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, reacted to form these compounds, demonstrating its utility in synthesizing a variety of ureas and thioureas with potential applications in medicinal chemistry (Hurst et al., 1988).

Development of Fluoromethylated Analogues

Sukach et al. (2015) in the European Journal of Organic Chemistry utilized a similar compound for the synthesis of trifluoromethylated analogues of dihydroorotic acid. The use of trimethylsilyl cyanide in these reactions highlights the role of trimethylsilylethynyl-substituted pyrimidines in developing novel compounds with potential pharmacological applications (Sukach et al., 2015).

Creation of Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones

Xiang et al. (2011) in Molecular Diversity demonstrated a strategy for synthesizing highly substituted pyrimidines. Their methodology suggests the versatility of pyrimidine derivatives, like this compound, in creating diverse and structurally complex molecules (Xiang et al., 2011).

Synthesis of Diamino Pyrido[2,3-d]pyrimidines

Gangjee et al. (1997) in the Journal of Medicinal Chemistry synthesized diamino pyrido[2,3-d]pyrimidines, highlighting the potential of pyrimidine derivatives in developing enzyme inhibitors, which could have significant implications in drug development (Gangjee et al., 1997).

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Ng et al. (2022) in RSC Advances developed a microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using pyrimidine derivatives. This research underscores the potential of this compound in facilitating rapid and efficient synthesis techniques (Ng et al., 2022).

Properties

IUPAC Name |

2-(2-trimethylsilylethynyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUIXMAGGEIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)